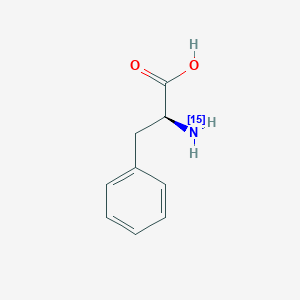

L-Phenylalanine-15N

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-(15N)azanyl-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i10+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COLNVLDHVKWLRT-YTRLMEAHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10435586 | |

| Record name | L-Phenylalanine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29700-34-3 | |

| Record name | L-Phenylalanine-15N | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29700-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Phenylalanine-15N | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10435586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to L-Phenylalanine-15N: Physicochemical Properties, Analysis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physicochemical properties, analytical methodologies, and key applications of L-Phenylalanine-15N. This isotopically labeled version of the essential amino acid L-phenylalanine is a critical tool in metabolic research, proteomics, and drug development, enabling precise tracing and quantification of metabolic fluxes.

Core Physicochemical Properties

This compound is a stable, non-radioactive isotopologue of L-phenylalanine where the naturally occurring nitrogen-14 (¹⁴N) atom in the amino group is replaced by a nitrogen-15 (¹⁵N) isotope. This substitution results in a nominal mass increase of one Dalton, which is readily detectable by mass spectrometry and NMR spectroscopy.

Summary of Quantitative Data

The following table summarizes the key physicochemical properties of this compound, compiled from various commercial suppliers.

| Property | Value | Notes |

| Molecular Formula | C₉H₁₁¹⁵NO₂ | |

| Molecular Weight | 166.18 g/mol [1][2] | The molecular weight of unlabeled L-Phenylalanine is approximately 165.19 g/mol . |

| Isotopic Purity | ≥98 atom % ¹⁵N[3] | The enrichment of the ¹⁵N isotope. |

| Chemical Purity | ≥98% | Determined by chromatographic methods. |

| Appearance | Solid | Typically a white to off-white crystalline solid. |

| Melting Point | 270-275 °C (decomposes) | |

| Solubility | Soluble in water (10 mg/mL with sonication). The solubility of unlabeled L-phenylalanine in PBS (pH 7.2) is approximately 5 mg/ml. | Aqueous solutions are not recommended for long-term storage. |

| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O | |

| CAS Number | 29700-34-3 |

Metabolic Significance and Applications

L-Phenylalanine is an essential aromatic amino acid that serves as a precursor for the synthesis of proteins and several important signaling molecules, including tyrosine and catecholamines. The ¹⁵N-labeled variant is instrumental in a variety of research applications:

-

Metabolic Flux Analysis (MFA): To quantify the rates of metabolic reactions in biological systems.

-

Protein Metabolism Studies: To investigate protein synthesis, breakdown, and turnover rates.

-

Biomolecular NMR: To probe the structure, dynamics, and binding of biological macromolecules.

-

Mass Spectrometry-based Proteomics: As an internal standard for the quantification of proteins and peptides.

Metabolic Pathway of L-Phenylalanine

L-phenylalanine is metabolized through several key pathways. It can be incorporated into proteins, converted to phenylpyruvic acid, or hydroxylated to form L-tyrosine, which is a precursor for neurotransmitters.

Metabolic fate of this compound.

Experimental Protocols

Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the chemical purity of this compound using reversed-phase HPLC with UV detection.

a. Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

This compound standard and sample.

-

HPLC-grade water and acetonitrile.

b. Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Gradient Elution:

-

0-5 min: 5% B

-

5-15 min: 5% to 95% B

-

15-20 min: 95% B

-

20-21 min: 95% to 5% B

-

21-25 min: 5% B

-

c. Procedure:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase starting condition (95% A, 5% B).

-

Generate a calibration curve using a series of dilutions of a certified reference standard.

-

Inject the sample solution into the HPLC system.

-

Integrate the peak area of the main component and any impurities.

-

Calculate the chemical purity as the percentage of the main peak area relative to the total peak area.

Determination of Isotopic Enrichment by Mass Spectrometry

This protocol describes the determination of ¹⁵N isotopic enrichment using Elemental Analyzer-Isotope Ratio Mass Spectrometry (EA-IRMS), a high-precision method.

a. Instrumentation:

-

Elemental Analyzer coupled to an Isotope Ratio Mass Spectrometer (EA-IRMS).

-

Microbalance.

b. Procedure:

-

Accurately weigh a small amount of the this compound sample into a tin capsule.

-

Introduce the capsule into the elemental analyzer, where it is combusted at a high temperature.

-

The combustion products are passed through reduction and water removal stages to yield pure N₂ gas.

-

The N₂ gas is introduced into the isotope ratio mass spectrometer.

-

The mass spectrometer measures the ratio of the ion beams corresponding to masses 28 (¹⁴N¹⁴N), 29 (¹⁴N¹⁵N), and 30 (¹⁵N¹⁵N).

-

The isotopic enrichment is calculated from these ratios, often expressed as atom percent ¹⁵N.

NMR Spectroscopy for Structural Confirmation

¹H and ¹³C NMR spectroscopy can be used to confirm the chemical structure of this compound. The spectra will be very similar to that of unlabeled L-phenylalanine, with subtle differences due to the ¹⁵N isotope. A ¹H-¹⁵N HSQC experiment can directly observe the ¹H-¹⁵N correlation.

a. Sample Preparation:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., D₂O).

b. ¹H NMR:

-

The proton attached to the ¹⁵N will appear as a doublet due to one-bond ¹J(¹⁵N,¹H) coupling. The chemical shifts will be similar to unlabeled L-phenylalanine.

c. ¹³C NMR:

-

The carbon atom bonded to the ¹⁵N (the alpha-carbon) may show a small isotope shift and will exhibit coupling to ¹⁵N.

d. ¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence):

-

This 2D NMR experiment will show a correlation peak between the amide proton and the ¹⁵N nucleus, confirming the position of the label.

Experimental Workflow: Metabolic Flux Analysis

This compound is commonly used as a tracer in metabolic flux analysis studies. The general workflow for such an experiment is depicted below.

General workflow for metabolic flux analysis using this compound.

This guide provides a foundational understanding of the key physicochemical properties and analytical methodologies for this compound. Adherence to detailed experimental protocols and a thorough understanding of its metabolic roles are crucial for the successful application of this powerful tool in research and development.

References

In Vivo Biological Incorporation of L-Phenylalanine-¹⁵N: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo biological incorporation of the stable isotope-labeled amino acid, L-Phenylalanine-¹⁵N. This technique is a powerful tool for quantitatively assessing protein synthesis, degradation, and overall metabolic flux in living organisms. Its applications are pivotal in basic research, clinical studies, and the drug development pipeline for understanding protein dynamics in health and disease.

Introduction

L-Phenylalanine is an essential aromatic amino acid crucial for protein synthesis and a precursor for several important biomolecules, including tyrosine and neurotransmitters like dopamine and norepinephrine.[1][2][3] By introducing L-Phenylalanine labeled with the heavy isotope ¹⁵N, researchers can trace its metabolic fate and incorporation into newly synthesized proteins. This stable isotope labeling approach offers a safe and non-radioactive method to dynamically measure protein turnover and metabolic fluxes in vivo.[4][5] The enrichment of ¹⁵N in proteins and other metabolites can be accurately quantified using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The primary applications of in vivo L-Phenylalanine-¹⁵N incorporation include:

-

Measuring protein synthesis and turnover rates: Assessing the dynamic balance between protein synthesis and degradation is fundamental to understanding cellular homeostasis.

-

Metabolic flux analysis: Tracing the flow of nitrogen through various metabolic pathways.

-

Pharmacodynamic studies: Evaluating the effect of therapeutic agents on protein metabolism.

-

Disease mechanism elucidation: Investigating alterations in protein dynamics in various pathologies.

Core Metabolic Pathways

The in vivo metabolism of L-Phenylalanine primarily involves its incorporation into proteins and its conversion to L-Tyrosine. The introduction of L-Phenylalanine-¹⁵N allows for the tracing of the ¹⁵N atom through these key pathways.

Experimental Protocols

The successful in vivo incorporation of L-Phenylalanine-¹⁵N hinges on a well-designed experimental protocol. The choice of administration route, dosage, and duration of labeling are critical factors that depend on the research question and the animal model.

General Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo L-Phenylalanine-¹⁵N labeling experiment.

Detailed Methodologies

Protocol 1: Intravenous Infusion in Humans

This protocol is adapted from studies assessing protein turnover in human subjects.

-

Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. A baseline blood sample is collected.

-

Tracer Administration: A primed, continuous intravenous infusion of L-[¹⁵N]phenylalanine is administered. The priming dose helps to rapidly achieve isotopic steady state in the plasma. The continuous infusion is maintained for a designated period, typically several hours.

-

Sample Collection: Venous blood samples are collected at regular intervals throughout the infusion period. Arterialized venous blood can also be collected from a heated hand vein to measure arterio-venous differences across a specific tissue bed (e.g., leg muscle).

-

Sample Processing: Plasma is separated by centrifugation. An internal standard may be added for accurate quantification. Proteins are precipitated, and the supernatant containing free amino acids is collected for analysis of precursor enrichment. The protein pellet is washed and hydrolyzed to release amino acids for determination of protein-bound ¹⁵N-phenylalanine enrichment.

-

Analysis: Isotopic enrichment is determined by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Dietary Administration in Rodents

This protocol is based on methods for metabolic labeling of mammals to achieve high isotopic enrichment in tissues.

-

Diet Preparation: A custom diet is prepared where a significant portion of the standard protein source is replaced with a ¹⁵N-labeled protein source, such as ¹⁵N-Spirulina, or a mixture of ¹⁵N-labeled amino acids including L-Phenylalanine-¹⁵N. The diet is formulated to be nutritionally complete.

-

Animal Housing and Feeding: Rodents (mice or rats) are housed individually and provided with the ¹⁵N-labeled diet and water ad libitum. For generational labeling, the diet is provided to breeding pairs and continued through weaning of the offspring. For adult labeling, the diet is provided for a period sufficient to achieve high enrichment in the tissues of interest (e.g., 8-10 weeks).

-

Tissue Collection: At the end of the labeling period, animals are euthanized, and tissues of interest are rapidly dissected, flash-frozen in liquid nitrogen, and stored at -80°C until analysis.

-

Protein Extraction and Digestion: Tissues are homogenized, and proteins are extracted. The protein concentration is determined, and a known amount of protein is subjected to in-solution or in-gel digestion with trypsin.

-

Analysis: The resulting peptide mixture is analyzed by LC-MS/MS to identify peptides and quantify the ¹⁵N incorporation.

Data Presentation and Analysis

The primary outcome of these experiments is the measurement of ¹⁵N enrichment in the free amino acid pool (precursor) and in tissue proteins. This data is used to calculate rates of protein synthesis.

Quantitative Data Summary

The following tables summarize representative quantitative data from in vivo studies using L-[¹⁵N]phenylalanine.

Table 1: Phenylalanine Kinetics in Human Leg Muscle (Post-absorptive State vs. Amino Acid Infusion)

| Parameter | Basal State (nmol/100g/min) | Amino Acid Infusion (nmol/100g/min) |

| Phenylalanine Entry into Protein (Synthesis) | 29.1 ± 4.5 | 38.3 ± 5.8 |

| Phenylalanine Release from Protein (Breakdown) | 42.8 ± 4.2 | 39.1 ± 4.2 |

| Net Phenylalanine Balance | -13.7 ± 1.8 | -0.8 ± 3.0 |

Data are presented as mean ± SEM.

Table 2: ¹⁵N Enrichment in Various Rat Tissues Following a ¹⁵N-Labeled Diet

| Tissue | ¹⁵N Enrichment (%) Protocol 1 | ¹⁵N Enrichment (%) Protocol 2 |

| Brain | 87.0 ± 8.95 | 95.0 ± 2.25 |

| Liver | ~94 | ~95 |

| Muscle | Slower turnover, requires longer labeling | Higher enrichment with optimized protocol |

Protocol 1 and 2 represent different labeling strategies, with Protocol 2 being an improved method for achieving higher enrichment in slow-turnover tissues like the brain.

Calculation of Protein Synthesis

The fractional synthetic rate (FSR) of protein is a common metric calculated from the data. The FSR represents the percentage of the tissue protein pool that is newly synthesized per unit of time.

FSR (%/hour) = (E_protein / E_precursor) * (1 / t) * 100

Where:

-

E_protein is the enrichment of ¹⁵N-phenylalanine in the protein-bound pool at the end of the labeling period.

-

E_precursor is the average enrichment of ¹⁵N-phenylalanine in the precursor pool (e.g., plasma or tissue-free amino acids) during the labeling period.

-

t is the duration of the labeling period in hours.

Applications in Drug Development

The use of L-Phenylalanine-¹⁵N in vivo is a valuable tool in the pharmaceutical industry.

-

Target Engagement and Mechanism of Action: By measuring changes in the synthesis or degradation rates of specific proteins, researchers can confirm that a drug is interacting with its intended target and eliciting the desired biological response.

-

Efficacy and Toxicity Screening: Alterations in protein turnover in specific tissues can serve as biomarkers for drug efficacy or off-target toxicity.

-

Personalized Medicine: Understanding individual variations in protein metabolism can help in tailoring drug therapies for optimal outcomes.

Conclusion

The in vivo incorporation of L-Phenylalanine-¹⁵N is a robust and versatile technique for the quantitative analysis of protein dynamics. By providing detailed insights into protein synthesis, degradation, and metabolic flux, this method plays a critical role in advancing our understanding of biological processes and in the development of novel therapeutics. Careful consideration of the experimental design, including the choice of labeling strategy and analytical methods, is essential for obtaining accurate and reproducible results.

References

Metabolic Fate of L-Phenylalanine-15N: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of L-Phenylalanine-15N (¹⁵N-Phe) in cellular pathways. By utilizing stable isotope labeling, researchers can trace the journey of this essential amino acid, gaining critical insights into protein synthesis, catabolism, and its role as a precursor for numerous vital biomolecules. This guide is intended for researchers, scientists, and drug development professionals seeking to employ ¹⁵N-Phe in their studies.

Introduction to L-Phenylalanine Metabolism

L-Phenylalanine is an essential aromatic amino acid that serves as a fundamental building block for proteins.[1][2] Beyond its role in protein synthesis, phenylalanine is a precursor for the synthesis of L-tyrosine, a crucial step for the production of neurotransmitters such as dopamine, norepinephrine, and epinephrine.[3] Dysregulation of phenylalanine metabolism is implicated in several metabolic disorders, most notably phenylketonuria (PKU), a genetic disorder characterized by the inability to properly metabolize phenylalanine.[3]

Stable isotope tracing using ¹⁵N-Phe allows for the precise tracking and quantification of its metabolic fate within cellular systems. This non-radioactive labeling approach offers a powerful tool for studying metabolic fluxes and pathway dynamics in both in vitro and in vivo models.

Key Metabolic Fates of this compound

The nitrogen atom from this compound can be traced through several key metabolic pathways:

-

Protein Synthesis: A primary fate of ¹⁵N-Phe is its incorporation into newly synthesized proteins. Measuring the enrichment of ¹⁵N in protein-bound phenylalanine provides a direct measure of protein synthesis rates.

-

Conversion to L-Tyrosine: The enzyme phenylalanine hydroxylase catalyzes the conversion of phenylalanine to tyrosine.[3] By tracking the transfer of the ¹⁵N label from phenylalanine to tyrosine, the activity of this enzyme and the flux through this pathway can be quantified.

-

Transamination: The amino group of phenylalanine, containing the ¹⁵N label, can be transferred to α-keto acids through the action of transaminases. This process is a key step in the catabolism of phenylalanine and the synthesis of other non-essential amino acids. While considered a minor metabolic role for phenylalanine in some contexts, it is a crucial pathway for nitrogen metabolism.

Quantitative Data from this compound Tracing Studies

The following tables summarize quantitative data from studies that have utilized stable isotope-labeled phenylalanine to investigate its metabolic fate. While some studies use different isotopes of phenylalanine, the data provides valuable context for expected metabolic fluxes.

Table 1: Phenylalanine Flux and Conversion to Tyrosine in Humans

| Parameter | Value (μmol·kg⁻¹·h⁻¹) | Isotope Tracer Used | Reference |

| Phenylalanine Flux | 46 | L-[¹⁵N]phenylalanine | |

| Tyrosine Appearance from Protein Breakdown | ~29 | Inferred from Phenylalanine Flux | |

| Phenylalanine Hydroxylation to Tyrosine | 35 | L-[¹⁵N]phenylalanine |

Table 2: Fractional Synthesis Rate (FSR) of Proteins in Pancreatic Cancer Cells

| Protein | FSR (%) | Isotope Tracer Used | Reference |

| Protein 1 | 44-76 | ¹⁵N Amino Acid Mixture | |

| Protein 2 | 44-76 | ¹⁵N Amino Acid Mixture | |

| Protein 3 | 44-76 | ¹⁵N Amino Acid Mixture | |

| Protein 4 | 44-76 | ¹⁵N Amino Acid Mixture | |

| Protein 5 | 44-76 | ¹⁵N Amino Acid Mixture | |

| Protein 6 | 44-76 | ¹⁵N Amino Acid Mixture |

Note: The FSR was determined using a mixture of ¹⁵N-labeled amino acids, providing a general measure of protein synthesis.

Experimental Protocols

This section provides detailed methodologies for conducting this compound tracing experiments in both in vivo and cell culture settings.

In Vivo Metabolic Flux Analysis in Humans

This protocol is adapted from studies using deuterated L-phenylalanine and can be applied to ¹⁵N-Phe studies.

-

Subject Preparation: Subjects should fast overnight (10-12 hours) to achieve a post-absorptive state. A baseline blood sample is collected before the infusion.

-

Tracer Administration: A primed, continuous intravenous infusion of this compound is administered. The priming dose helps to rapidly achieve an isotopic steady state in the plasma. The infusion is typically maintained for 4-6 hours.

-

Sample Collection: Venous blood samples are collected at regular intervals (e.g., every 30 minutes) throughout the infusion period into tubes containing an anticoagulant like EDTA. Samples should be immediately placed on ice.

-

Sample Processing:

-

Plasma is separated by centrifugation at 4°C.

-

An internal standard (e.g., L-[¹³C₆]-Phenylalanine) is added to the plasma for accurate quantification.

-

Proteins are precipitated using an agent like perchloric acid or methanol.

-

The supernatant containing free amino acids is collected after centrifugation.

-

-

LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine the isotopic enrichment of ¹⁵N in phenylalanine and its downstream metabolites (e.g., tyrosine).

-

Data Analysis and Flux Calculation: The isotopic enrichment (tracer-to-tracee ratio) is determined from the LC-MS/MS data. Metabolic flux rates are then calculated using established metabolic models and software.

Metabolic Labeling in Cell Culture

This protocol outlines the general steps for ¹⁵N-Phe tracing in cultured cells.

-

Cell Culture and Labeling:

-

Cells are cultured in a standard medium containing a known concentration of L-phenylalanine.

-

For the experiment, the standard medium is replaced with a medium containing this compound at the same concentration.

-

Cells are incubated with the labeled medium for a time course determined by the specific metabolic pathway of interest.

-

-

Quenching and Metabolite Extraction:

-

The labeling medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).

-

Metabolism is quenched by adding a cold solvent, typically 80% methanol, and the cells are scraped.

-

The cell lysate is transferred to a microcentrifuge tube.

-

-

Sample Processing:

-

For Free Metabolite Analysis: The samples are vortexed and then centrifuged at high speed to pellet cell debris. The supernatant containing the intracellular metabolites is transferred to a new tube.

-

For Protein-Bound Amino Acid Analysis: The protein pellet is hydrolyzed (e.g., using 6M HCl at 110°C for 24 hours) to release individual amino acids.

-

-

LC-MS/MS Analysis: The dried metabolite extract or the protein hydrolysate is reconstituted in a suitable solvent for LC-MS/MS analysis to determine the isotopic enrichment of ¹⁵N in phenylalanine and other amino acids.

-

Data Analysis: The fractional labeling of each metabolite is calculated by correcting for the natural abundance of ¹⁵N. This data can then be used to determine metabolic flux rates.

Visualization of Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows.

Conclusion

This compound is a powerful and versatile tool for investigating cellular metabolism. By employing the protocols and understanding the quantitative data presented in this guide, researchers can gain deeper insights into protein dynamics, enzyme kinetics, and the intricate network of metabolic pathways involving this essential amino acid. These insights are critical for advancing our understanding of human health and disease and for the development of novel therapeutic strategies.

References

- 1. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. L-Phenylalanine (¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-108-0.5 [isotope.com]

- 3. A model of human phenylalanine metabolism in normal subjects and in phenylketonuric patients - PMC [pmc.ncbi.nlm.nih.gov]

L-Phenylalanine-¹⁵N as a Tracer for Amino Acid Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of L-Phenylalanine-¹⁵N as a stable isotope tracer for studying amino acid metabolism, with a primary focus on the quantification of protein synthesis. This document details the underlying principles, experimental protocols, data analysis, and relevant cellular signaling pathways.

Introduction to L-Phenylalanine-¹⁵N as a Metabolic Tracer

Stable isotopes are non-radioactive atoms that contain an additional neutron, increasing their mass. L-Phenylalanine-¹⁵N is a form of the essential amino acid phenylalanine where the standard ¹⁴N atom in the amino group is replaced by the heavier ¹⁵N isotope. This "labeling" allows researchers to trace the metabolic fate of phenylalanine in vivo and in vitro without the safety concerns associated with radioactive isotopes.[1][2][3]

Because phenylalanine is an essential amino acid, its primary metabolic fates are incorporation into proteins and conversion to tyrosine.[4] This makes L-Phenylalanine-¹⁵N an excellent tracer for quantifying the rate of protein synthesis in various tissues. By introducing a known amount of L-Phenylalanine-¹⁵N into a biological system and subsequently measuring its incorporation into proteins over time, researchers can calculate the fractional synthesis rate (FSR) of those proteins.[5]

Core Principles of Tracer-Based Metabolic Studies

The fundamental principle behind using L-Phenylalanine-¹⁵N to measure protein synthesis is the precursor-product relationship. The ¹⁵N-labeled phenylalanine (the tracer) acts as the precursor, and the newly synthesized proteins containing this labeled amino acid are the product. By measuring the enrichment of ¹⁵N in both the free amino acid pool (precursor) and the protein-bound pool (product) over a defined period, the rate of protein synthesis can be determined.

Experimental Protocols

The following sections outline a generalized experimental workflow for in vivo human studies aimed at measuring muscle protein synthesis using a primed, continuous infusion of L-Phenylalanine-¹⁵N.

Subject Preparation and Tracer Administration

Prior to the study, subjects should undergo a physical examination and provide informed consent. An overnight fast is typically required to ensure a post-absorptive state. On the study day, catheters are inserted for tracer infusion and blood sampling.

A primed, continuous intravenous infusion of L-Phenylalanine-¹⁵N is a commonly used method to achieve a steady-state isotopic enrichment in the plasma and tissue fluid.

-

Priming Dose: A bolus injection of the tracer is administered to rapidly raise the isotopic enrichment in the body's free amino acid pools to the desired plateau.

-

Continuous Infusion: Following the priming dose, a constant infusion of the tracer is maintained for several hours to sustain the isotopic steady state.

Sample Collection

Throughout the infusion period, the following samples are collected at timed intervals:

-

Blood Samples: Arterialized venous blood is drawn to determine the isotopic enrichment of L-Phenylalanine-¹⁵N in the plasma, which serves as a proxy for the precursor pool.

-

Tissue Biopsies: For studies investigating tissue-specific protein synthesis (e.g., muscle), biopsies are taken. Typically, a baseline biopsy is obtained before the tracer infusion begins, and one or more subsequent biopsies are collected during the infusion period.

Sample Preparation for Mass Spectrometry Analysis

Plasma Sample Preparation:

-

Plasma is separated from whole blood by centrifugation.

-

Proteins in the plasma are precipitated, often using an acid such as perchloric acid or sulfosalicylic acid.

-

The supernatant, containing free amino acids, is collected and purified using ion-exchange chromatography.

-

The purified amino acids are then derivatized to make them volatile for gas chromatography-mass spectrometry (GC-MS) analysis. A common derivatization method is N-acetyl-n-propyl (NAP) esterification.

Tissue Sample Preparation:

-

The tissue biopsy is immediately frozen in liquid nitrogen to halt metabolic processes.

-

The frozen tissue is weighed and homogenized.

-

Proteins are precipitated, and the intracellular free amino acid pool is separated from the protein pellet.

-

The protein pellet is washed to remove any contaminating free amino acids and then hydrolyzed to break it down into its constituent amino acids. This is typically done by acid hydrolysis (e.g., 6M HCl at 110°C for 24 hours).

-

The amino acids from both the intracellular free pool and the hydrolyzed protein are purified and derivatized in the same manner as the plasma samples.

Mass Spectrometry Analysis

The isotopic enrichment of L-Phenylalanine-¹⁵N in the prepared samples is determined using mass spectrometry. Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a highly sensitive technique for this purpose. Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used. The instrument measures the ratio of the ion currents corresponding to the masses of unlabeled phenylalanine (m/z) and ¹⁵N-labeled phenylalanine (m/z+1).

Data Presentation and Analysis

Calculation of Fractional Synthesis Rate (FSR)

The FSR of a protein pool is calculated using the following general formula:

FSR (%/hour) = (E_p / E_precursor) * (1 / t) * 100

Where:

-

E_p is the enrichment of L-Phenylalanine-¹⁵N in the protein-bound pool at the end of the infusion period.

-

E_precursor is the average enrichment of L-Phenylalanine-¹⁵N in the precursor pool (plasma or tissue free amino acids) during the infusion period.

-

t is the duration of the tracer incorporation period in hours.

Quantitative Data from L-Phenylalanine-¹⁵N Studies

The following tables summarize representative quantitative data from studies that have utilized L-Phenylalanine-¹⁵N or similar stable isotope tracers to measure protein synthesis rates.

| Study Population | Tissue | Condition | Tracer Used | Fractional Synthesis Rate (%/hour) | Reference |

| Healthy Young Men | Vastus Lateralis Muscle | Rest | [²H₅]-phenylalanine | 0.080 ± 0.007 | |

| Healthy Young Men | Vastus Lateralis Muscle | Post-exercise | [²H₅]-phenylalanine | 0.110 ± 0.010 | |

| Healthy Young Men | Soleus Muscle | Rest | [²H₅]-phenylalanine | 0.086 ± 0.008 | |

| Healthy Young Men | Soleus Muscle | Post-exercise | [²H₅]-phenylalanine | 0.123 ± 0.008 | |

| Pancreatic Cancer Cells | - | In vitro culture (50% ¹⁵N) | ¹⁵N amino acid mixture | 44-76% (over 72 hours) | |

| Pancreatic Cancer Cells | - | In vitro culture (33% ¹⁵N) | ¹⁵N amino acid mixture | 44-76% (over 72 hours) |

| Sample Type | Tracer | Enrichment (Mole Percent Excess - MPE) | Experimental Context | Reference |

| Cow Milk Caseinate | L-[¹⁵N]-phenylalanine | 20.81 ± 0.02 | 72-hour infusion in lactating cow | |

| Cow Milk Whey | L-[ring-D₅]-phenylalanine | 15.44 ± 0.24 | 72-hour infusion in lactating cow | |

| Human Plasma | L-[¹⁵N]-phenylalanine | ~20 µg/mL (peak) | Oral loading in healthy volunteers | |

| Human Plasma | L-[²H₅]-phenylalanine | ~50 µg/mL (peak) | Intravenous infusion in healthy volunteers |

Mandatory Visualizations

Signaling Pathways

Amino acid availability is a critical regulator of cell growth and metabolism, primarily through the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway. The following diagram illustrates the key components of this pathway.

Caption: Amino acid sensing pathway leading to mTORC1 activation and regulation of protein synthesis.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study using L-Phenylalanine-¹⁵N to measure protein synthesis.

Caption: A typical experimental workflow for measuring in vivo protein synthesis using L-Phenylalanine-¹⁵N.

Conclusion

L-Phenylalanine-¹⁵N is a powerful and safe tracer for investigating amino acid metabolism and quantifying protein synthesis rates in a variety of research and clinical settings. The methodologies described in this guide, from experimental design and sample preparation to data analysis, provide a robust framework for obtaining reliable and reproducible results. The ability to accurately measure protein synthesis is crucial for understanding fundamental biological processes, the pathophysiology of diseases, and the efficacy of therapeutic interventions in drug development.

References

- 1. Stable Isotope Methodology - Research - Maastricht University [maastrichtuniversity.nl]

- 2. Exploring Stable Isotope Tracers in Protein Metabolism | Technology Networks [technologynetworks.com]

- 3. researchgate.net [researchgate.net]

- 4. An Overview of Phenylalanine and Tyrosine Kinetics in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Isotopic Landscape: A Technical Guide to Natural Abundance Correction in L-Phenylalanine-¹⁵N Experiments

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of metabolic research, stable isotope labeling stands as a cornerstone technique for tracing the fate of molecules in biological systems. The use of L-Phenylalanine labeled with ¹⁵N (L-Phenylalanine-¹⁵N) has proven invaluable in elucidating protein synthesis, degradation, and metabolic flux. However, the precision of such studies hinges on a critical data processing step: the correction for the natural abundance of heavy isotopes. This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and practical considerations for performing accurate natural abundance correction in L-Phenylalanine-¹⁵N experiments.

The Imperative of Natural Abundance Correction

The atoms that constitute L-Phenylalanine (C₉H₁₁NO₂) are not isotopically monolithic. Nature presents a subtle isotopic heterogeneity, with a small fraction of atoms existing as heavier, stable isotopes. For instance, approximately 1.1% of carbon is ¹³C, and about 0.37% of nitrogen is ¹⁵N.[1][2][3] When a sample is analyzed by mass spectrometry, these naturally occurring heavy isotopes contribute to the measured mass spectrum, creating satellite peaks around the monoisotopic peak (M+0). In a ¹⁵N labeling experiment, these natural isotopic contributions can obscure the true signal from the intentionally introduced ¹⁵N-labeled L-Phenylalanine, leading to an overestimation of isotopic enrichment and, consequently, erroneous calculations of metabolic rates.[4]

Natural abundance correction is a mathematical deconvolution that dissects the measured mass isotopomer distribution (MID) to strip away the contributions of naturally occurring heavy isotopes, thereby isolating the authentic signal from the isotopic tracer.[4]

Quantitative Data Summary

Accurate correction is predicated on the precise knowledge of the natural abundances of the stable isotopes of the elements that comprise L-Phenylalanine.

Table 1: Natural Abundance of Stable Isotopes Relevant to L-Phenylalanine Analysis

| Element | Isotope | Relative Abundance (%) |

| Carbon (C) | ¹²C | 98.93 |

| ¹³C | 1.07 | |

| Hydrogen (H) | ¹H | 99.9885 |

| ²H (D) | 0.0115 | |

| Nitrogen (N) | ¹⁴N | 99.632 |

| ¹⁵N | 0.368 | |

| Oxygen (O) | ¹⁶O | 99.757 |

| ¹⁷O | 0.038 | |

| ¹⁸O | 0.205 |

The Mathematical Framework: A Matrix-Based Approach

The most robust method for natural abundance correction employs a matrix-based algorithm. This approach uses the known natural isotopic abundances to construct a correction matrix that mathematically relates the measured isotopic distribution to the true, corrected distribution.

The core equation is:

M_measured = C * M_corrected

Where:

-

M_measured is the vector of the observed mass isotopomer intensities.

-

C is the correction matrix.

-

M_corrected is the vector of the true, natural abundance-corrected mass isotopomer intensities.

To find the corrected intensities, this equation is rearranged to:

M_corrected = C⁻¹ * M_measured

where C⁻¹ is the inverse of the correction matrix.

Constructing the Correction Matrix (C) for L-Phenylalanine (C₉H₁₁NO₂)

The correction matrix is constructed by calculating the probability of each mass isotopomer (M+0, M+1, M+2, etc.) of an unlabeled molecule containing a certain number of heavy isotopes due to natural abundance. This calculation is based on the binomial theorem.

For an element with two stable isotopes (a light isotope with abundance p_light and a heavy isotope with abundance p_heavy), the probability of finding k heavy isotopes in a molecule containing n atoms of that element is given by:

P(k, n) = (n choose k) * (p_heavy)^k * (p_light)^(n-k)

For L-Phenylalanine (C₉H₁₁NO₂), we consider the contributions of ¹³C, ¹⁵N, ¹⁷O, ¹⁸O, and ²H to the M+1 and M+2 peaks.

An Illustrative Calculation for the M+1 Peak:

The probability of a molecule of L-Phenylalanine having a mass of M+1 due to natural abundance is the sum of the probabilities of it containing one ¹³C, one ¹⁵N, one ¹⁷O, or one ²H atom:

-

P(1 ¹³C) = (9 choose 1) * (0.0107)¹ * (0.9893)⁸ ≈ 0.088

-

P(1 ¹⁵N) = (1 choose 1) * (0.00368)¹ * (0.99632)⁰ ≈ 0.00368

-

P(1 ¹⁷O) = (2 choose 1) * (0.00038)¹ * (0.99757)¹ ≈ 0.00076

-

P(1 ²H) = (11 choose 1) * (0.000115)¹ * (0.999885)¹⁰ ≈ 0.00126

The total probability for the M+1 peak is the sum of these probabilities. The elements of the correction matrix are populated with these calculated probabilities.

Table 2: Example of Uncorrected vs. Corrected Mass Isotopomer Distribution for an L-Phenylalanine Sample

| Mass Isotopomer | Uncorrected Intensity (%) | Corrected Intensity (%) |

| M+0 (Unlabeled Phe) | 85.0 | 94.7 |

| M+1 (¹⁵N-Phe + Natural Abundance) | 15.0 | 5.3 |

| M+2 | ... | ... |

This table illustrates a hypothetical scenario where the correction reassigns intensity from the M+1 peak, which includes natural abundance contributions, to the M+0 and true M+1 (labeled) peaks.

Experimental Protocols

A robust experimental design and meticulous execution are paramount for high-quality data. The following is a generalized protocol for a targeted L-Phenylalanine-¹⁵N analysis using LC-MS/MS.

Sample Preparation (Protein Precipitation)

-

Thaw plasma or tissue homogenate samples on ice.

-

To a 100 µL aliquot of the sample, add 300 µL of ice-cold acetonitrile containing a known concentration of a stable isotope-labeled internal standard (e.g., L-Phenylalanine-d5).

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC)

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is employed to elute L-Phenylalanine.

-

Column Temperature: Maintained at a constant temperature (e.g., 35°C) to ensure reproducible retention times.

Mass Spectrometry (MS/MS)

-

Mass Spectrometer: A triple quadrupole mass spectrometer is typically used for targeted quantification.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for its high specificity and sensitivity.

-

MRM Transitions:

-

L-Phenylalanine (unlabeled): Precursor ion (m/z) 166.1 → Product ion (m/z) 120.1

-

L-Phenylalanine-¹⁵N: Precursor ion (m/z) 167.1 → Product ion (m/z) 121.1

-

-

Instrument Parameters: Parameters such as collision energy and declustering potential should be optimized for each analyte to maximize signal intensity.

Visualizing the Concepts: Workflows and Pathways

Diagrams are powerful tools for conceptualizing complex processes. The following visualizations, created using the DOT language for Graphviz, illustrate key aspects of L-Phenylalanine-¹⁵N experiments.

Experimental Workflow

References

A Technical Guide to the Stability and Storage of L-Phenylalanine-15N

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for L-Phenylalanine-15N, a stable isotope-labeled amino acid crucial for a wide range of applications in research and development. The information presented herein is intended to ensure the integrity and reliability of this compound in experimental settings.

Physicochemical Properties and Specifications

This compound is a non-radioactive, isotopically labeled form of the essential amino acid L-phenylalanine. The incorporation of the heavy isotope ¹⁵N allows for its use as a tracer in metabolic studies, protein quantification, and in nuclear magnetic resonance (NMR) spectroscopy.[][2] Its physicochemical properties are largely identical to its unlabeled counterpart, with a slight increase in molecular weight due to the presence of the ¹⁵N isotope.

The following table summarizes typical specifications for commercially available this compound.

| Parameter | Specification | Source |

| Molecular Formula | C₉H₁₁¹⁵NO₂ | [3][4] |

| Molecular Weight | ~166.18 g/mol | [4] |

| Isotopic Purity | ≥98 atom % ¹⁵N | |

| Chemical Purity | ≥98% | |

| Appearance | White to off-white solid | |

| Melting Point | 270-275 °C (decomposes) | |

| Optical Activity | [α]25/D -33.0°, c = 1 in H₂O |

Stability Profile

Stable isotope-labeled compounds, by their nature, do not undergo radioactive decay and are generally considered chemically stable. However, like any chemical compound, the stability of this compound can be influenced by environmental factors such as temperature, light, and humidity.

While extensive, publicly available long-term stability studies specifically for solid this compound are limited, data from studies on unlabeled phenylalanine and general principles for stable isotope-labeled compounds provide valuable insights. A study on the stability of phenylalanine in dried urine samples over a 28-day period showed it to be stable under various storage conditions, including at 4°C, 20°C (in both light and dark), and even at 37°C. For long-term storage, adherence to manufacturer recommendations is crucial to maintain the compound's chemical and isotopic integrity.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is imperative to follow appropriate storage protocols. Recommendations from various suppliers are summarized below.

| Form | Storage Temperature | Additional Recommendations |

| Solid (Neat) | Room Temperature | Store away from light and moisture. |

| +2°C to +8°C | Store refrigerated and desiccated; protect from light. | |

| -20°C | Protect from light; may be stored under nitrogen. | |

| In Solution | -20°C | For short-term storage (up to 1 month). |

| -80°C | For long-term storage (up to 6 months). |

Note: For solutions, the choice of solvent can impact stability. Aprotic solvents are generally preferred for deuterated compounds to prevent isotopic exchange, although for ¹⁵N-labeled compounds, this is less of a concern. The primary risk in solution is the chemical degradation of the parent molecule.

Experimental Protocols for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound, based on ICH guidelines and best practices for stability testing of drug substances.

Objective

To evaluate the chemical and isotopic stability of this compound under various storage conditions over a defined period.

Materials and Equipment

-

This compound (at least one, preferably three, batches)

-

Stability chambers with controlled temperature and humidity

-

Amber glass vials with inert caps

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, MS)

-

High-Resolution Mass Spectrometer (HRMS) or Isotope Ratio Mass Spectrometer (IRMS)

-

NMR Spectrometer

-

pH meter

-

Appropriate high-purity solvents and reagents

Experimental Workflow

The following diagram illustrates the workflow for a comprehensive stability study.

Caption: Workflow for a comprehensive stability assessment of this compound.

Forced Degradation Studies

To identify potential degradation products and pathways, forced degradation studies should be performed on a single batch of this compound.

-

Acid/Base Hydrolysis: Expose the sample to acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures (e.g., 60°C).

-

Oxidation: Treat the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress: Expose the solid sample to elevated temperatures (e.g., 60°C, 80°C).

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method should be developed and validated to separate this compound from its potential degradation products. This method can be used to determine the assay and purity of the compound at each time point.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS) should be used to confirm the isotopic enrichment of ¹⁵N and to ensure that no isotopic scrambling has occurred.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structural integrity of the molecule and the position of the ¹⁵N label.

Degradation Pathways

The primary metabolic pathway for L-phenylalanine degradation in vivo is its conversion to L-tyrosine, catalyzed by the enzyme phenylalanine hydroxylase. This is followed by the catabolism of tyrosine. While these are enzymatic pathways, understanding them can provide insights into potential chemical degradation products that may share structural similarities.

The following diagram illustrates the initial steps of the major metabolic degradation pathway of L-phenylalanine.

Caption: Major metabolic degradation pathway of L-Phenylalanine.

Conclusion

This compound is a stable compound when stored under appropriate conditions. To maintain its chemical and isotopic integrity, it is crucial to store it in a cool, dry, and dark environment, particularly when in solid form. For solutions, frozen storage at -20°C for short-term and -80°C for long-term is recommended. The implementation of a rigorous stability testing program, as outlined in this guide, is essential for research and development activities where the purity and stability of this compound are critical for obtaining reliable and reproducible results.

References

Enzymatic synthesis of L-Phenylalanine-15N

Introduction

The incorporation of stable isotopes, such as ¹⁵N, into amino acids is a critical technique in various fields of scientific research, including proteomics, metabolomics, and drug development.[] L-Phenylalanine-¹⁵N, in particular, serves as a valuable tracer for metabolic pathway analysis and as a standard in quantitative mass spectrometry-based studies.[] While chemical synthesis methods exist, enzymatic approaches offer superior stereoselectivity, milder reaction conditions, and a greener alternative for the production of optically pure L-amino acids.[2][3]

This technical guide provides an in-depth overview of the core enzymatic methods for the synthesis of L-Phenylalanine-¹⁵N. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual representations of the biochemical pathways and workflows.

Enzymatic Synthesis Routes

Three primary enzymatic strategies have been effectively employed for the synthesis of L-Phenylalanine-¹⁵N:

-

Phenylalanine Ammonia-Lyase (PAL) : Catalyzes the direct amination of trans-cinnamic acid.

-

Phenylalanine Dehydrogenase (PheDH) : Mediates the reductive amination of phenylpyruvate.

-

Transaminases (TAs) : Facilitates the transfer of an amino group from a donor molecule to phenylpyruvate.

Phenylalanine Ammonia-Lyase (PAL) Route

Phenylalanine ammonia-lyase (PAL, EC 4.3.1.24) catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[4] By leveraging the reverse reaction in the presence of a high concentration of ¹⁵N-ammonia, PAL can be used for the efficient synthesis of L-Phenylalanine-¹⁵N. This method is particularly advantageous as it does not require a cofactor, has high atom economy, and allows for easy product isolation.

Reaction Pathway

Caption: Enzymatic synthesis of L-Phenylalanine-¹⁵N via Phenylalanine Ammonia-Lyase.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme Source | Rhodotorula glutinis | |

| Substrates | trans-Cinnamic acid, (¹⁵NH₄)₂SO₄ | |

| Substrate Concentration | 2% trans-Cinnamic acid, 0.5 mol/L (¹⁵NH₄)₂SO₄ | |

| Yield | 71% | |

| Product Purity | 99.3% | |

| ¹⁵N Isotopic Enrichment | 96% | |

| (¹⁵NH₄)₂SO₄ Recovery | 88% |

Experimental Protocol

This protocol is based on the biosynthesis of ¹⁵N-L-phenylalanine using PAL from Rhodotorula glutinis.

-

Enzyme Preparation : Use whole cells of Rhodotorula glutinis or purified/immobilized PAL enzyme. The use of whole cells can be a cost-effective alternative.

-

Reaction Mixture Preparation :

-

Prepare a reaction buffer (e.g., Tris-HCl, pH 8.5-9.0).

-

Dissolve trans-cinnamic acid to a final concentration of 2% (w/v).

-

Add (¹⁵NH₄)₂SO₄ to a final concentration of 0.5 mol/L. Ensure the ¹⁵N enrichment of the ammonium salt is high (e.g., 99 at.%).

-

-

Enzymatic Reaction :

-

Add the PAL biocatalyst (e.g., Rhodotorula glutinis cells) to the reaction mixture.

-

Incubate the reaction at an optimal temperature for the enzyme (typically 30-40°C) with gentle agitation.

-

Monitor the progress of the reaction by measuring the decrease in trans-cinnamic acid concentration or the formation of L-phenylalanine using HPLC.

-

-

Product Isolation and Purification :

-

Separate the biocatalyst from the reaction mixture by centrifugation or filtration.

-

Recover the unreacted (¹⁵NH₄)₂SO₄ from the supernatant, for example, through ion-exchange chromatography.

-

Isolate the L-Phenylalanine-¹⁵N from the reaction mixture using techniques such as crystallization or chromatography.

-

-

Analysis :

-

Determine the purity of the final product using HPLC.

-

Confirm the isotopic enrichment of ¹⁵N in the L-phenylalanine product using mass spectrometry.

-

Phenylalanine Dehydrogenase (PheDH) Route

Phenylalanine dehydrogenase (PheDH, EC 1.4.1.20) catalyzes the reversible oxidative deamination of L-phenylalanine to phenylpyruvate and ammonia, utilizing NAD⁺ as a cofactor. For synthetic purposes, the reaction is run in the reductive amination direction, converting phenylpyruvate to L-phenylalanine. This stereospecific reaction requires a ¹⁵N-ammonia source and a system for regenerating the NADH cofactor.

Reaction Pathway

Caption: Synthesis of L-Phenylalanine-¹⁵N via Phenylalanine Dehydrogenase with cofactor regeneration.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme Source | Bacillus badius, Rhodococcus sp., Sporosarcina ureae | |

| Substrates | Phenylpyruvate, ¹⁵NH₄Cl | |

| Cofactor | NADH | |

| Cofactor Regeneration | Formate Dehydrogenase (FDH) / Formate or Glucose Dehydrogenase (GDH) / Glucose | |

| pH | 8.0 - 8.5 | |

| Yield | High (specific value for ¹⁵N-Phe not provided, but generally >90% for similar systems) | |

| Isotopic Enrichment | Up to 99 at.% (dependent on ¹⁵NH₄Cl source) |

Experimental Protocol

This protocol describes a typical procedure for the synthesis of ¹⁵N-labeled L-amino acids using an amino acid dehydrogenase.

-

Reaction Mixture Preparation :

-

In a temperature-controlled vessel (e.g., 30°C), dissolve the following in distilled water:

-

Phenylpyruvate (e.g., 8 mmol)

-

¹⁵NH₄Cl (e.g., 8 mmol, ~99 at.% ¹⁵N)

-

Glucose (e.g., 40 mmol) for cofactor regeneration

-

A catalytic amount of NAD⁺

-

-

Adjust the pH of the solution to 8.0 with NaOH.

-

-

Enzymatic Reaction :

-

Add the enzymes to the reaction mixture:

-

Phenylalanine Dehydrogenase (PheDH)

-

Glucose Dehydrogenase (GlcDH) for NADH regeneration

-

-

Maintain the pH at 8.0 during the reaction by the controlled addition of NaOH.

-

Monitor the reaction for the consumption of phenylpyruvate or the formation of L-phenylalanine.

-

-

Product Isolation and Purification :

-

Terminate the reaction by adding acid (e.g., HCl) to lower the pH and precipitate the enzymes.

-

Remove the precipitated proteins by centrifugation.

-

Purify L-Phenylalanine-¹⁵N from the supernatant using ion-exchange chromatography.

-

-

Analysis :

-

Assess the chemical purity by HPLC.

-

Determine the ¹⁵N isotopic content by mass spectrometry.

-

Transaminase (TA) Route

Transaminases (TAs), also known as aminotransferases (EC 2.6.1.x), catalyze the transfer of an amino group from an amino donor to a keto acid acceptor. For the synthesis of L-Phenylalanine-¹⁵N, an α-transaminase can be used to transfer a ¹⁵N-labeled amino group from a donor like L-glutamate-¹⁵N or L-aspartate-¹⁵N to phenylpyruvate. This route is highly stereoselective but requires a stoichiometric amount of the ¹⁵N-labeled amino donor.

Reaction Pathway

Caption: Synthesis of L-Phenylalanine-¹⁵N via the Transaminase-catalyzed route.

Quantitative Data

| Parameter | Value | Reference |

| Enzyme Source | E. coli, Pseudomonas putida, Enterobacter sp. | |

| Substrates | Phenylpyruvate, ¹⁵N-labeled amino donor (e.g., L-Aspartate, L-Glutamate) | |

| Cofactor | Pyridoxal-5'-phosphate (PLP) | |

| Biocatalyst Form | Purified enzyme, immobilized enzyme, or whole cells | |

| Yield | >90% (with immobilized E. coli whole cells) | |

| Half-life of Biocatalyst | >8 months (projected for immobilized E. coli cells) |

Experimental Protocol

This protocol is a general representation of L-phenylalanine synthesis via transamination.

-

Biocatalyst Preparation :

-

Use whole cells of a microorganism overexpressing a suitable transaminase (e.g., aspartate aminotransferase).

-

The cells can be used directly or immobilized on a support matrix (e.g., polyazetidine on IRA-938 resin) for enhanced stability and reusability.

-

-

Reaction Setup :

-

Prepare a buffered solution (pH 7.0-8.5) containing:

-

Phenylpyruvate

-

A stoichiometric equivalent of the ¹⁵N-labeled amino donor (e.g., L-Aspartate-¹⁵N).

-

-

The reaction can be performed in a batch reactor or a packed-bed column reactor if using an immobilized enzyme.

-

-

Enzymatic Reaction :

-

Pass the substrate solution through the column reactor containing the immobilized biocatalyst at a controlled flow rate and temperature.

-

Alternatively, in a batch setup, add the biocatalyst to the substrate solution and incubate with stirring.

-

Monitor the conversion of phenylpyruvate to L-phenylalanine by HPLC.

-

-

Product Isolation and Purification :

-

The product stream from the reactor will contain L-Phenylalanine-¹⁵N and the keto-acid byproduct (e.g., oxaloacetate if L-aspartate is the donor).

-

Separate L-Phenylalanine-¹⁵N from the reaction mixture using ion-exchange chromatography or crystallization.

-

-

Analysis :

-

Verify the chemical purity of the product via HPLC.

-

Confirm the ¹⁵N incorporation using mass spectrometry.

-

General Experimental Workflow

The overall workflow for the enzymatic synthesis of L-Phenylalanine-¹⁵N, from enzyme selection to final product analysis, can be summarized as follows:

Caption: A generalized workflow for the enzymatic synthesis of L-Phenylalanine-¹⁵N.

Conclusion

Enzymatic methods provide powerful and efficient pathways for the synthesis of L-Phenylalanine-¹⁵N. The choice of method—whether utilizing phenylalanine ammonia-lyase, phenylalanine dehydrogenase, or a transaminase—depends on factors such as the availability of starting materials, the need for cofactor regeneration, and desired scalability. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to implement these biocatalytic strategies for the production of high-purity, isotopically labeled L-phenylalanine for a wide range of applications.

References

The Role of L-Phenylalanine-¹⁵N in Nitrogen Balance Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Phenylalanine-¹⁵N as a stable isotope tracer in the study of nitrogen balance and protein metabolism. This powerful technique offers a precise and non-radioactive method to quantify the dynamic processes of protein synthesis, breakdown, and overall nitrogen economy in vivo. Understanding these kinetics is paramount in various fields, including clinical nutrition, metabolic disease research, sports science, and the development of therapeutic interventions targeting protein metabolism.

Core Principles of L-Phenylalanine-¹⁵N Tracer Methodology

L-Phenylalanine, an essential amino acid, serves as an ideal tracer for studying protein dynamics because its sole metabolic fate in non-hepatic tissues is incorporation into protein. By introducing L-Phenylalanine labeled with the stable isotope ¹⁵N, researchers can trace its journey through the body's metabolic pools. The enrichment of ¹⁵N in various biological samples, such as plasma and tissue biopsies, allows for the calculation of key kinetic parameters of protein metabolism.

The fundamental principle involves the administration of a known amount of L-Phenylalanine-¹⁵N and subsequent measurement of its dilution by unlabeled phenylalanine entering the system from protein breakdown and dietary intake. This "tracer dilution" method, combined with measurements of tracer incorporation into tissue proteins, provides a quantitative assessment of whole-body and tissue-specific protein turnover.

Key Experimental Protocols

Several established protocols utilize L-Phenylalanine-¹⁵N to investigate nitrogen balance and protein metabolism. The choice of methodology depends on the specific research question, the desired temporal resolution, and the biological compartment of interest.

Primed-Constant Infusion

This is the most common method for determining steady-state rates of protein synthesis and breakdown.

Methodology:

-

Baseline Sampling: A baseline blood sample is collected to determine the natural isotopic enrichment of phenylalanine.

-

Priming Dose: A "priming" bolus of L-Phenylalanine-¹⁵N is administered intravenously. This rapidly raises the plasma enrichment to a level that is expected to be maintained during the constant infusion, thus reducing the time required to reach isotopic equilibrium.

-

Constant Infusion: Immediately following the priming dose, a continuous intravenous infusion of L-Phenylalanine-¹⁵N is maintained at a constant rate for several hours.

-

Isotopic Steady State: Blood samples are collected at regular intervals during the infusion to confirm that a plateau in plasma L-Phenylalanine-¹⁵N enrichment (isotopic steady state) has been achieved.

-

Tissue Biopsy: Towards the end of the infusion period, a tissue biopsy (e.g., from skeletal muscle) is often obtained to measure the incorporation of the tracer into tissue proteins. A second biopsy can be taken at a later time point to calculate the rate of protein synthesis over the intervening period.

-

Sample Analysis: Plasma and tissue samples are analyzed using mass spectrometry to determine the ¹⁵N-enrichment of free and protein-bound phenylalanine.

Experimental Workflow for Primed-Constant Infusion

Methodological & Application

Application Notes: L-Phenylalanine-¹⁵N Protocol for SILAC Proteomics

Introduction

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful and widely used metabolic labeling strategy for quantitative mass spectrometry-based proteomics.[1][2][3][4] The core principle of SILAC involves the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of a cell population.[2] This creates proteins that are chemically identical to those in a control ("light") cell population but are distinguishable by mass spectrometry due to the mass shift imparted by the heavy isotopes. By mixing protein lysates from "heavy" and "light" populations, the relative abundance of thousands of proteins can be accurately quantified in a single experiment.

While L-Arginine and L-Lysine are the most commonly used amino acids for SILAC due to the specificity of trypsin digestion, L-Phenylalanine offers unique advantages in specific contexts. L-Phenylalanine is an essential amino acid, meaning mammalian cells cannot synthesize it de novo and must acquire it from the culture medium. This ensures efficient and complete incorporation of the supplied labeled L-Phenylalanine-¹⁵N. Using ¹⁵N-labeled Phenylalanine is particularly advantageous as it avoids potential chromatographic shifts that can occur with deuterium-labeled amino acids.

Applicability of L-Phenylalanine-¹⁵N SILAC

The L-Phenylalanine-¹⁵N SILAC method is applicable to a broad range of research areas, including:

-

Drug Discovery and Development: To investigate the mechanism of action of new drug compounds by monitoring global changes in protein expression.

-

Biomarker Discovery: For identifying differentially expressed proteins between healthy and diseased states, which can serve as potential biomarkers.

-

Cell Signaling Studies: To quantify changes in protein abundance or post-translational modifications within signaling pathways upon stimulation or inhibition.

-

Protein-Protein Interaction Analysis: To distinguish specific interaction partners from non-specific background contaminants in immunoprecipitation experiments.

Experimental Protocols

Protocol 1: Cell Culture and Metabolic Labeling

This protocol describes the two main phases of SILAC: the adaptation phase to ensure complete incorporation of the heavy amino acid, and the experimental phase where the biological experiment is conducted.

Materials:

-

SILAC-grade DMEM or RPMI 1640 medium, deficient in L-Phenylalanine, L-Lysine, and L-Arginine.

-

Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled amino acids.

-

"Light" L-Phenylalanine (¹⁴N).

-

"Heavy" L-Phenylalanine-¹⁵N.

-

Standard cell culture reagents (e.g., Penicillin-Streptomycin, GlutaMAX).

Procedure (Adaptation Phase):

-

Prepare Media: Reconstitute the amino acid-deficient medium and supplement it with all necessary amino acids except Phenylalanine. For the "light" medium, add natural L-Phenylalanine (¹⁴N). For the "heavy" medium, add L-Phenylalanine-¹⁵N. Both media should be supplemented with dFBS and other standard reagents.

-

Cell Adaptation: Culture two separate populations of cells, one in the "light" medium and one in the "heavy" medium.

-

Ensure Full Incorporation: Passage the cells for at least five to six cell divisions in their respective SILAC media. This is crucial to ensure that the cellular protein is almost completely labeled (typically >97% incorporation).

-

Verify Incorporation (Optional but Recommended): To confirm labeling efficiency, harvest a small aliquot of cells from the "heavy" culture. Extract proteins, digest them with trypsin, and analyze by mass spectrometry. The absence of "light" Phenylalanine-containing peptides confirms complete labeling.

Procedure (Experimental Phase):

-

Apply Treatment: Once full incorporation is achieved, apply the experimental treatment to one of the cell populations (e.g., drug treatment to the "heavy" population) while the other population serves as a control.

-

Harvest Cells: After the treatment period, harvest both the "light" and "heavy" cell populations separately. Wash the cells with ice-cold PBS to remove any residual medium.

Protocol 2: Sample Preparation for Mass Spectrometry

Materials:

-

Lysis Buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors).

-

BCA Protein Assay Kit or similar.

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (mass spectrometry grade).

-

Ammonium Bicarbonate buffer (50 mM, pH 8.0).

-

Formic Acid.

Procedure:

-

Cell Lysis: Lyse the "light" and "heavy" cell pellets separately using an appropriate lysis buffer. Clarify the lysates by centrifugation to remove cell debris.

-

Protein Quantification: Determine the protein concentration for both lysates using a BCA assay.

-

Mix Lysates: Combine an exact 1:1 ratio of protein from the "light" and "heavy" lysates. This step is critical as it minimizes experimental variability from downstream processing.

-

Reduction and Alkylation:

-

Add DTT to the mixed lysate to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

-

Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.

-

-

Protein Digestion:

-

Dilute the protein mixture with ammonium bicarbonate buffer to reduce the concentration of denaturants.

-

Add trypsin at an enzyme-to-protein ratio of 1:50 and incubate overnight at 37°C.

-

-

Peptide Cleanup: Stop the digestion by adding formic acid. Desalt the resulting peptide mixture using a C18 StageTip or similar solid-phase extraction method before LC-MS/MS analysis.

Data Presentation

Quantitative data from a SILAC experiment is typically presented in a table format. The key value is the "Heavy/Light Ratio," which indicates the change in abundance of a protein in the experimental condition relative to the control.

Table 1: Example of Quantitative Proteomics Data from a Phenylalanine-¹⁵N SILAC Experiment

| Protein ID (UniProt) | Gene Name | Protein Name | Peptides Identified | Heavy/Light Ratio | Regulation | p-value |

| P04637 | TP53 | Cellular tumor antigen p53 | 12 | 2.15 | Upregulated | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 25 | 1.02 | Unchanged | 0.950 |

| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 18 | 0.45 | Downregulated | 0.005 |

| Q06609 | MAPK1 | Mitogen-activated protein kinase 1 | 15 | 2.50 | Upregulated | 0.0005 |

| P11021 | HSP90AA1 | Heat shock protein HSP 90-alpha | 21 | 0.98 | Unchanged | 0.890 |

| P08069 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 19 | 1.10 | Unchanged | 0.750 |

| P62258 | HSPA5 | 78 kDa glucose-regulated protein | 22 | 0.30 | Downregulated | 0.002 |

Visualizations

Experimental Workflow Diagram

Caption: General workflow for L-Phenylalanine-¹⁵N SILAC proteomics.

Signaling Pathway Example: MAPK Signaling

Caption: Simplified MAPK signaling pathway highlighting a quantified protein.

References

- 1. SILAC Metabolic Labeling Systems | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]

- 3. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]

- 4. files.core.ac.uk [files.core.ac.uk]

Application Notes and Protocols for Protein Turnover Analysis Using L-Phenylalanine-15N

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic processes of protein synthesis and degradation, collectively known as protein turnover, are fundamental to cellular homeostasis, adaptation, and signaling. Dysregulation of protein turnover is implicated in numerous diseases, including cancer, neurodegenerative disorders, and metabolic syndromes. Accurate measurement of protein turnover rates is therefore crucial for understanding disease mechanisms and for the development of novel therapeutics.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used mass spectrometry-based technique for quantitative proteomics, enabling the precise measurement of protein abundance and turnover.[1][2] This method involves the metabolic incorporation of "heavy" stable isotope-labeled amino acids into proteins. L-Phenylalanine-15N is an essential amino acid and its isotopically labeled form serves as an excellent tracer for monitoring protein synthesis. By tracking the incorporation of this compound into the proteome over time, researchers can accurately determine the synthesis and degradation rates of individual proteins.

These application notes provide detailed protocols for utilizing this compound in protein turnover analysis, from cell culture and sample preparation to mass spectrometry and data analysis.

Key Applications

-

Determination of protein synthesis and degradation rates: Quantify the half-lives of individual proteins to understand their stability and regulation.

-

Elucidation of drug mechanism of action: Assess how therapeutic compounds affect the turnover of specific proteins or entire pathways.

-

Identification of biomarkers: Discover proteins with altered turnover rates in disease states, which can serve as potential diagnostic or prognostic markers.

-

Investigation of cellular signaling pathways: Analyze how signaling events, such as those mediated by the mTOR pathway, impact protein homeostasis.[3][4][5]

Data Presentation

Table 1: Representative Protein Turnover Rates in Response to mTOR Inhibition

The following table summarizes hypothetical quantitative data from a SILAC experiment using this compound to analyze the effect of an mTOR inhibitor on protein turnover rates in a cancer cell line.

| Protein | Gene | Function | Half-life (Control) (hours) | Half-life (mTOR Inhibitor) (hours) | Fold Change in Half-life |

| 40S ribosomal protein S6 | RPS6 | Component of the 40S ribosomal subunit | 25.3 | 45.8 | 1.81 |

| Eukaryotic translation initiation factor 4E | EIF4E | Cap-binding protein involved in translation initiation | 18.7 | 32.1 | 1.72 |

| Lactate dehydrogenase A | LDHA | Enzyme in glycolysis | 48.2 | 45.5 | 0.94 |

| Vimentin | VIM | Intermediate filament protein | 72.5 | 70.1 | 0.97 |

| p53 | TP53 | Tumor suppressor | 0.5 | 0.6 | 1.20 |

Experimental Protocols

Protocol 1: SILAC Labeling with this compound

This protocol outlines the steps for metabolically labeling cells with this compound for protein turnover analysis.

Materials:

-

Cell line of interest (e.g., HeLa, HEK293)

-

SILAC-grade DMEM or RPMI-1640 medium deficient in L-Phenylalanine

-

Dialyzed Fetal Bovine Serum (dFBS)

-

L-Phenylalanine (light)

-

This compound (heavy)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

Cell culture flasks or plates

Procedure:

-

Media Preparation:

-

Light Medium: To 500 mL of L-Phenylalanine-deficient medium, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and L-Phenylalanine to a final concentration of 0.2 mM.

-

Heavy Medium: To 500 mL of L-Phenylalanine-deficient medium, add 50 mL of dFBS, 5 mL of Penicillin-Streptomycin, and this compound to a final concentration of 0.2 mM.

-

Sterile-filter both media using a 0.22 µm filter.

-

-

Cell Culture and Labeling:

-

Culture cells in the "light" medium for at least five to six doublings to ensure complete incorporation of the light amino acid.

-

For the "heavy" labeled condition, culture a parallel set of cells in the "heavy" medium for the same duration to achieve >97% incorporation of this compound.

-

Monitor cell growth and morphology to ensure that the heavy isotope does not adversely affect cell health.

-

-

Pulse-Chase Experiment for Turnover Analysis:

-

To measure protein synthesis, switch cells grown in "light" medium to "heavy" medium. This is the "pulse."

-

Harvest cells at various time points after the switch (e.g., 0, 4, 8, 12, 24, 48 hours).

-

To measure protein degradation, grow cells to full incorporation in "heavy" medium, then switch to "light" medium (the "chase").

-

Harvest cells at various time points after the switch.

-

-

Cell Harvesting and Lysis:

-

Wash cells twice with ice-cold PBS.

-